4-[4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Description
4-[4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective and anti-inflammatory properties . The structure of this compound features a thieno[3,2-d]pyrimidine core, which is fused with a piperazine ring and a triazole moiety, making it a unique scaffold for various pharmacological applications.
Properties
IUPAC Name |
4-[4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7S/c1-2-22-13(17-11-19-22)9-20-4-6-21(7-5-20)15-14-12(3-8-23-14)16-10-18-15/h3,8,10-11H,2,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSLYXGXJNHJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN2CCN(CC2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Introduction of the Triazole Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and triazole moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-[4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, which is involved in protein folding and stress responses.
Apoptosis Inhibition: It decreases the levels of cleaved caspase-3, a key marker of apoptosis, thereby protecting neuronal cells from programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1H-Benzo[d][1,2,3]triazol-1-yl)methyl]piperazin-1-yl]pyrimidine
- **4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine
- **4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyridine
Uniqueness
4-[4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine stands out due to its unique combination of a thieno[3,2-d]pyrimidine core with a triazole and piperazine moiety. This structural arrangement imparts distinct pharmacological properties, particularly its potent neuroprotective and anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
